N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide
Description
N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a methyl group and a 3-pyridinylmethylamino moiety. Its IUPAC name is this compound, ethanedioate (1:1), with a molecular formula of C12H17N3O5 and a molecular weight of 283.29 g/mol . The compound is often stabilized as an ethanedioate (oxalate) salt to enhance solubility and stability.
Properties
IUPAC Name |
N-methyl-3-(pyridin-3-ylmethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-11-10(14)4-6-13-8-9-3-2-5-12-7-9/h2-3,5,7,13H,4,6,8H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWNLSPWFUKHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring that contributes to its biological activity. The presence of the methyl group enhances its solubility and interaction with biological targets. The molecular formula is , with a molecular weight of 192.27 g/mol.
The compound primarily interacts with various receptors and enzymes in the body, which can lead to different biological effects:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, impacting metabolic pathways. This inhibition can be crucial in conditions such as cancer and metabolic disorders.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways involved in pain perception and inflammatory responses.
Antinociceptive Effects
Research indicates that this compound exhibits antinociceptive properties. In animal models, it has been observed to reduce pain sensitivity effectively. For instance, studies have reported a significant decrease in pain response in models subjected to thermal and chemical stimuli.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects. In a study assessing ear thickness reduction in response to inflammatory agents, this compound showed notable efficacy compared to control groups. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Pain Management : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in chronic pain models. Results indicated that the compound significantly reduced pain levels, comparable to established analgesics .
- Inflammation Reduction : In an experimental model of inflammation, the compound was administered topically, resulting in a marked decrease in inflammation markers and ear thickness . This supports its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antinociceptive, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
| Fentanyl Derivatives | High μ-opioid receptor affinity | μ-opioid receptor agonism |
| Other Pyridine Derivatives | Variable activity | Diverse mechanisms depending on structure |
Scientific Research Applications
Chemical Properties and Structure
N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide is characterized by the following molecular formula:
- Chemical Formula : CHNO
- Molecular Weight : 193.25 g/mol
The compound features a pyridine ring, which is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Medicinal Chemistry
NMPA has been investigated for its potential therapeutic properties, particularly as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Enzyme Inhibition : NMPA has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can be relevant in cancer therapy where rapid cell division is prevalent .
Neuropharmacological Research
Research indicates that NMPA may modulate ion channels, particularly Kv7 channels, which are essential for neuronal excitability. This modulation suggests potential applications in treating neurological disorders such as epilepsy and neuropathic pain .
- Neuroprotective Effects : Preliminary studies have indicated that derivatives of NMPA might exhibit neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases .
Anti-inflammatory Properties
NMPA and its derivatives have been evaluated for their anti-inflammatory properties. The presence of the pyridine moiety contributes to these effects, making the compound a potential candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Inhibition of Dihydrofolate Reductase
In a controlled study, NMPA was shown to effectively inhibit DHFR activity in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations of NMPA lead to increased inhibition of enzyme activity. This finding highlights its potential utility as an antitumor agent.
Case Study 2: Neuroprotective Effects
Another study explored the effects of NMPA on neuronal cells exposed to oxidative stress. The results demonstrated that treatment with NMPA significantly reduced cell death compared to untreated controls, indicating its neuroprotective properties.
Comparison with Similar Compounds
Key Observations :
- Pyridine vs. Pyrazole: The 3-pyridinylmethylamino group in the target compound contrasts with pyrazole-containing analogs (e.g., ILK inhibitors), which exhibit stronger anticancer activity due to enhanced binding to integrin signaling pathways .
- Salt Forms : The oxalate salt of the target compound may improve solubility compared to hydrochloride salts (e.g., ) but requires comparative pharmacokinetic studies.
- Bioactivity : Thiourea-substituted analogs (e.g., ) show superior antioxidative properties, while trifluoromethyl-biphenyl derivatives (e.g., ) prioritize kinase inhibition.
Physicochemical Properties
- Molecular Weight: The target compound (283.29 g/mol) is heavier than simpler analogs like 2,2-dimethyl-N-pyridin-2-yl-propionamide (178.23 g/mol), likely due to its oxalate salt and pyridinylmethylamino group .
- Solubility and Stability : Salt forms (oxalate, hydrochloride) improve solubility but may affect bioavailability. For example, hydrochloride salts () are widely used in industrial applications due to stability .
Preparation Methods
Reductive Amination Route
One common approach to introduce the 3-pyridinylmethyl substituent onto the amino group of 3-aminopropanamide involves reductive amination:
- Step 1: React 3-aminopropanamide with 3-pyridinecarboxaldehyde to form an imine or Schiff base intermediate.
- Step 2: Reduce the imine using a suitable reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to yield the 3-(3-pyridinylmethyl)amino propanamide.
- Step 3: Subsequent N-methylation of the amino group is achieved using methylating agents like methyl iodide or formaldehyde/formic acid (Eschweiler-Clarke methylation).
This method allows for selective introduction of the pyridinylmethyl group and control over the methylation state of the amine.
One-Pot Methylation and Amide Formation
An alternative method involves a one-pot synthesis where the intermediate amine is methylated in situ after formation:
- The 3-(3-pyridinylmethyl)amino intermediate is generated by reaction of 3-aminopropanamide with 3-pyridinecarboxaldehyde.
- Without isolation, methylation reagents are added directly to the reaction mixture to methylate the secondary amine.
- The amide bond formation can be facilitated or stabilized during this process under controlled pH and temperature conditions.
This approach simplifies the operation, reduces purification steps, and improves overall yield.
Catalytic Hydrogenation and Avoidance of Hazardous Reagents
Based on related synthetic procedures for similar compounds (e.g., N-methyl-3,3-diphenylpropylamine), catalytic hydrogenation is employed to reduce nitrile intermediates to amines, avoiding hazardous reducing agents like borohydrides:
- Friedel-Crafts alkylation is used to prepare nitrile intermediates.
- Catalytic hydrogenation converts nitriles to primary amines.
- Subsequent reaction with aldehydes and methylation yields the final N-methylated amine.
- This method avoids corrosive reagents such as thionyl chloride and expensive reducing agents, reducing environmental impact and operational hazards.
Though this exact route is for diphenyl derivatives, similar principles apply for pyridinylmethyl analogs, emphasizing the use of catalytic hydrogenation and environmentally safer reagents.
Comparative Data Table of Preparation Methods
Detailed Research Findings
Selectivity and Yield: The reductive amination process allows for high selectivity in attaching the pyridinylmethyl group to the amino propanamide backbone, with yields typically between 70-90%. The subsequent methylation step is critical to avoid over-alkylation or quaternization.
Environmental and Safety Considerations: Recent advances emphasize avoiding hazardous reagents such as thionyl chloride and borohydrides. Catalytic hydrogenation offers a safer alternative, reducing environmental footprint and improving operator safety.
One-Pot Synthesis Efficiency: Combining multiple steps into a one-pot reaction reduces solvent use, equipment needs, and processing time, resulting in cost-effective production with yields up to 92%.
Purification: The final product is often purified by crystallization or by converting to a hydrochloride salt for enhanced stability and handling.
Q & A
Q. What are the validated synthetic routes for N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide, and what analytical methods ensure purity and structural fidelity?
Answer: The synthesis of this compound derivatives typically involves coupling reactions between pyridinylmethylamine and activated propanamide intermediates. For example, describes a procedure where 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide is synthesized via condensation, followed by purification via recrystallization. Key analytical methods include:
- Polarized IR-LD spectroscopy to confirm orientation-dependent vibrational modes in oriented crystals .
- Single-crystal X-ray diffraction for absolute structural validation, as demonstrated in for related propanamide derivatives.
- Elemental analysis and NMR spectroscopy (¹H/¹³C) to verify purity and connectivity, as highlighted in .
Q. How can IR spectroscopy resolve structural ambiguities in propanamide derivatives?
Answer: IR-LD (infrared linear dichroic) spectroscopy, combined with nematic liquid crystal orientation (–3), allows researchers to assign vibrational bands to specific molecular motions. For instance, compares experimental IR spectra with ab initio calculations to distinguish between amide C=O stretching and pyridinyl ring vibrations. This method resolves ambiguities in overlapping spectral regions, such as differentiating hydrogen-bonded vs. free amide groups.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., IR vs. X-ray) be resolved for N-substituted propanamides?
Answer: Discrepancies between experimental IR bands and X-ray-derived bond lengths often arise from dynamic vs. static structural features. –3 propose a hybrid approach:
Perform solid-state IR-LD spectroscopy to capture anisotropic vibrational modes.
Validate with single-crystal X-ray data for bond geometry.
Use ab initio calculations (e.g., DFT) to model vibrational frequencies and electronic environments.
For example, cyclobutene-dioxo derivatives in showed deviations in C=O stretching frequencies due to crystal packing effects, resolved by comparing experimental and computed spectra.
Q. What mechanistic insights underlie the biological activity of this compound derivatives?
Answer: identifies 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide as a potent antioxidant and antibacterial agent. Methodological strategies include:
- Free radical scavenging assays (e.g., DPPH inhibition) to quantify antioxidative capacity.
- MIC (minimum inhibitory concentration) testing against bacterial strains like Escherichia coli and Xanthomonas campestris.
- Structure-activity relationship (SAR) analysis : Electron-withdrawing substituents (e.g., Cl on pyridine) enhance antibacterial activity by modulating lipophilicity and target binding .
Q. How can computational methods optimize the design of propanamide-based enzyme inhibitors?
Answer: Advanced workflows integrate:
- Molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CB2 receptors () or pyrimidine-dependent enzymes.
- MD (molecular dynamics) simulations to assess stability of ligand-receptor complexes.
- QSAR modeling using descriptors such as logP, polar surface area, and H-bond donor/acceptor counts. For example, ’s sulfonylpropanamide derivatives were optimized for CB2 receptor affinity using these methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
